molecular formula C13H19NO B030785 rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol CAS No. 78950-82-0

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

Cat. No.: B030785
CAS No.: 78950-82-0
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-UHFFFAOYSA-N
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Description

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a propylamino group attached to the naphthalene ring, which is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL typically involves the following steps:

    Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Alkylation: The amino group is then alkylated with propyl halide to form the propylamino derivative.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure.

    Hydroxylation: Finally, the hydroxyl group is introduced at the first position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further hydrogenated to fully saturate the naphthalene ring.

    Substitution: The propylamino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.

Major Products

    Oxidation: Formation of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-one.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
  • 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
  • 6-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

Uniqueness

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is unique due to the specific length and structure of its propylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct biological activities and applications compared to its analogs with different alkyl groups.

Properties

IUPAC Name

6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438906
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-82-0
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
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rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
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rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
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rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
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rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
Reactant of Route 6
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

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